Ethyl 7-methylbenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 7-methylbenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methylbenzo[b]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methylbenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the benzothiophene ring .
Scientific Research Applications
Ethyl 7-methylbenzo[b]thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-methylbenzo[b]thiophene-2-carboxylate is not well-documented. benzothiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some benzothiophene compounds act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 7-methylbenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern on the benzothiophene ring. This unique structure may confer distinct chemical and biological properties compared to other benzothiophene derivatives .
Biological Activity
Ethyl 7-methylbenzo[b]thiophene-2-carboxylate (CAS number 1514197-54-6) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a benzo[b]thiophene core, characterized by a fused benzene and thiophene ring structure, along with an ethyl ester group at the carboxylic acid position. Its molecular formula is C₁₂H₁₂O₂S, with a molecular weight of 220.29 g/mol. The presence of the ethyl group enhances its solubility, which is crucial for biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the thiophene ring : Utilizing starting materials that contain both benzene and thiophene functionalities.
- Carboxylation : Introducing a carboxylic acid group followed by esterification to yield the ethyl ester.
- Methylation : Adding a methyl group at the 7-position to enhance biological activity.
The compound can be synthesized using various methods, including microwave-assisted synthesis for efficiency and higher yields .
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Enzyme Inhibition : Studies have shown that derivatives of benzo[b]thiophenes can act as inhibitors for various enzymes, particularly kinases involved in cancer pathways. This compound may inhibit specific kinases by binding to their active sites, disrupting cellular signaling pathways that lead to tumor growth.
- Antimicrobial Activity : Certain benzo[b]thiophene derivatives have demonstrated antimicrobial properties against various bacterial strains. For example, compounds structurally similar to this compound have shown effectiveness against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
- PPARγ Activation : Substituted thiophenes, including derivatives of benzo[b]thiophene, have been studied for their effects on peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in glucose metabolism and fat cell differentiation, making it a target for diabetes and obesity treatments .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Kinase Inhibition : By binding to kinase enzymes, it can block their activity, which is essential in signaling pathways related to cancer progression.
- Receptor Modulation : The compound may also modulate receptor activity, influencing various biochemical pathways associated with metabolism and inflammation.
Case Studies
- Anticancer Activity : A study evaluated several benzo[b]thiophene derivatives for their cytotoxic effects on cancer cell lines. This compound was included in the screening and exhibited significant cytotoxicity against specific cancer cell lines with an IC50 value indicating its potency .
- Antimicrobial Testing : In vitro tests showed that this compound had effective antibacterial activity against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .
Comparative Analysis
The following table summarizes key features of this compound compared to related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₁₂H₁₂O₂S | Methyl group at position 7 enhances biological activity |
Ethyl Benzo[b]thiophene-2-carboxylate | C₁₁H₁₀O₂S | Lacks methyl group at position 7 |
Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate | C₁₄H₁₆O₂S | Tetrahydro derivative with additional saturation |
Properties
Molecular Formula |
C12H12O2S |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
ethyl 7-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C12H12O2S/c1-3-14-12(13)10-7-9-6-4-5-8(2)11(9)15-10/h4-7H,3H2,1-2H3 |
InChI Key |
PGMYCHIRSKTIJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC(=C2S1)C |
Origin of Product |
United States |
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